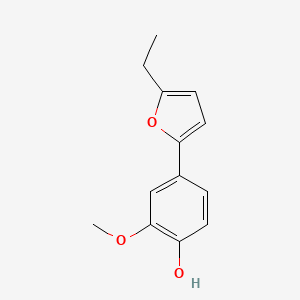
4-(5-Ethyl-2-furyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENOL, 4-(5-ETHYL-2-FURANYL)-2-METHOXY-: is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group substituted with a 5-ethyl-2-furanyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PHENOL, 4-(5-ETHYL-2-FURANYL)-2-METHOXY- typically involves the reaction of 5-ethyl-2-furanyl derivatives with phenolic compounds under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where the furan derivative is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: PHENOL, 4-(5-ETHYL-2-FURANYL)-2-METHOXY- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The methoxy and furan groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
PHENOL, 4-(5-ETHYL-2-FURANYL)-2-METHOXY- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique reactivity and chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of PHENOL, 4-(5-ETHYL-2-FURANYL)-2-METHOXY- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the furan and methoxy groups contribute to the compound’s overall reactivity and stability. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular pathways.
Comparison with Similar Compounds
- PHENOL, 4-(5-METHYL-2-FURANYL)-2-METHOXY-
- PHENOL, 4-(5-ETHYL-2-THIENYL)-2-METHOXY-
- PHENOL, 4-(5-ETHYL-2-PYRANYL)-2-METHOXY-
Comparison: PHENOL, 4-(5-ETHYL-2-FURANYL)-2-METHOXY- is unique due to the presence of the 5-ethyl-2-furanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(5-ethylfuran-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C13H14O3/c1-3-10-5-7-12(16-10)9-4-6-11(14)13(8-9)15-2/h4-8,14H,3H2,1-2H3 |
InChI Key |
NDXVNFXIIDXXNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)


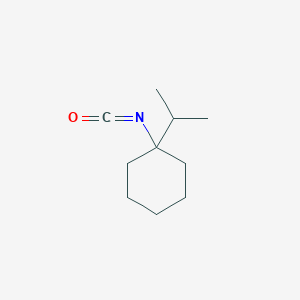

![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)
![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)

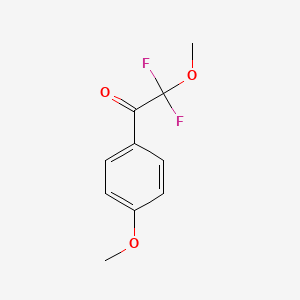
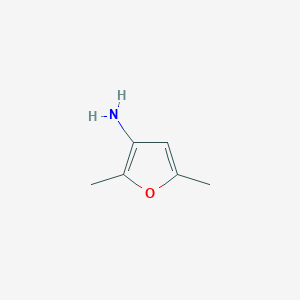
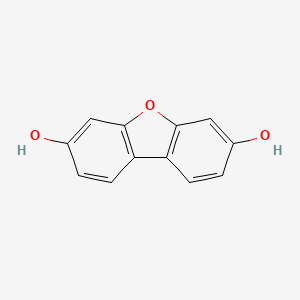
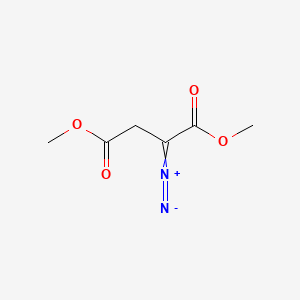
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)
